Ytterbium(III) Oxalate Decahydrate
Description
Properties
IUPAC Name |
oxalate;ytterbium(3+);decahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.10H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;/q;;;;;;;;;;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUFMJYYMRCJSY-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Yb+3].[Yb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20O22Yb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849472 | |
| Record name | Ytterbium(3+) ethanedioate--water (2/3/10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78167-68-7 | |
| Record name | Ytterbium(3+) ethanedioate--water (2/3/10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Precipitation from Aqueous Solutions
The most widely reported method for synthesizing lanthanide oxalate decahydrates involves the direct reaction of a ytterbium salt with oxalic acid in aqueous media. For example, terbium(III) oxalate decahydrate is prepared by mixing terbium(III) chloride and oxalic acid under controlled conditions. Similarly, yttrium oxalate decahydrate is precipitated by combining yttrium nitrate and oxalic acid solutions at elevated temperatures (70°C).
For ytterbium, a analogous approach would involve dissolving ytterbium(III) nitrate pentahydrate () or ytterbium(III) chloride hexahydrate () in deionized water to form a 0.5–1.0 M solution. A stoichiometric excess of 1.0 M oxalic acid () is then added dropwise under vigorous stirring at 50–70°C. The resulting white precipitate is aged at the reaction temperature for 1–2 hours to ensure complete crystallization, filtered, and washed sequentially with distilled water and ethanol to remove residual ions.
Key Variables:
Recrystallization for High-Purity Crystals
Single crystals of lanthanide oxalates are often grown via recrystallization from acidic solutions. For instance, yttrium oxalate decahydrate crystals are obtained by dissolving the crude precipitate in 0.4 M hydrochloric acid at 70°C, followed by slow cooling to room temperature. This method minimizes defects and yields millimeter-sized crystals suitable for structural analysis.
Applied to ytterbium, the process would involve:
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Dissolving crude in 0.4–1.0 M HCl at 70°C until saturation.
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Filtering the hot solution to remove insoluble impurities.
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Cooling the filtrate to 25°C at a rate of 2–5°C/hour to promote controlled nucleation.
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Collecting the crystals via vacuum filtration and air-drying.
Advantages:
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Produces phase-pure decahydrate with well-defined morphology (e.g., prismatic or plate-like crystals).
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Eliminates amorphous byproducts common in direct precipitation.
Factors Influencing Preparation Efficacy
Reactant Concentration and Stoichiometry
Deviations from the ideal 3:2 molar ratio of oxalate to ytterbium ions lead to non-stoichiometric products. Excess oxalic acid () ensures complete precipitation of but risks incorporating into the crystal lattice, forming acidic oxalates like .
Optimal Conditions:
Temperature and Aging Time
Thermal conditions critically impact hydrate stability. For example, praseodymium oxalate decahydrate () dehydrates to hexahydrate at 40–60°C. Similarly, ytterbium oxalate decahydrate is expected to lose water above 50°C, necessitating strict temperature control during drying.
Recommended Protocol:
Washing and Drying Procedures
Inadequate washing leaves nitrate or chloride contaminants, which catalyze premature thermal decomposition. Ethanol rinses reduce surface adhesion of water molecules, preventing hydrate loss during drying.
Characterization and Validation
X-ray Diffraction (XRD)
XRD patterns of lanthanide oxalate decahydrates typically show peaks at , , and , corresponding to (100), (110), and (300) planes of the monoclinic lattice. Anhydrous impurities manifest as peaks near .
Thermogravimetric Analysis (TGA)
TGA curves for ytterbium oxalate decahydrate should exhibit three mass-loss steps:
Infrared Spectroscopy
Key IR bands include:
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: 3450 cm (water stretching).
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: 1620 cm (oxalate asymmetric stretch).
Industrial and Research Applications
This compound is primarily used as a precursor for:
Chemical Reactions Analysis
Ytterbium(III) Oxalate Decahydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form ytterbium(III) oxide.
Reaction with Acids: It reacts with acids to form hydrated oxalates, such as H[Yb(C₂O₄)₂]·6H₂O.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, ytterbium compounds can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid. The major products formed depend on the specific reaction conditions but often include ytterbium oxides and other oxalate derivatives .
Scientific Research Applications
2.1 Aqueous Geochemistry
Ytterbium(III) oxalate complexes play a significant role in the geochemical behavior of rare earth elements (REEs). Studies indicate that these complexes can dominate over other inorganic Yb(III) complexes, influencing the mobility and bioavailability of ytterbium in aquatic environments . This property is particularly relevant in environmental monitoring and remediation strategies.
2.2 Soil Chemistry
The stability of ytterbium oxalate in soil systems affects nutrient cycling and the availability of REEs to plants. Research has shown that these compounds can influence the solubility and transport of other essential elements, thereby impacting soil fertility and plant growth .
Case Studies
3.1 Fiber Amplifier Development
A study published in Applied Physics Letters demonstrated the effectiveness of ytterbium-doped fiber amplifiers in improving signal strength over long distances. The research highlighted the role of ytterbium(III) oxalate as a precursor for creating high-purity doped fibers, showcasing its importance in telecommunications .
3.2 Environmental Impact Assessments
Research conducted on the aqueous geochemistry of REEs has shown that the presence of ytterbium oxalate can significantly alter the behavior of these elements in freshwater systems. The study emphasized the need for understanding complexation reactions involving Yb(III) to predict environmental impacts accurately .
Safety Considerations
While ytterbium(III) oxalate decahydrate has numerous applications, safety precautions are necessary due to its potential health hazards:
- Harmful if swallowed or contacted with skin : Proper protective equipment should be worn when handling this compound.
- Environmental precautions : Disposal must comply with local regulations to prevent contamination.
Mechanism of Action
The mechanism of action of Ytterbium(III) Oxalate Decahydrate largely depends on its application. In optical applications, ytterbium ions interact with light to produce specific optical effects, such as fluorescence or lasing. The molecular targets and pathways involved include the absorption and emission of photons, which are influenced by the crystal field environment around the ytterbium ions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Lanthanide oxalate decahydrates exhibit isostructural features due to their similar ionic radii and coordination preferences. For example:
- Lanthanum(III) oxalate decahydrate (La₂(C₂O₄)₃·10H₂O) crystallizes in the monoclinic space group P21/c with La³⁺ ions coordinated by three oxalate groups and three water molecules, forming 2D networks .
- Cerium(III) oxalate decahydrate (Ce₂(C₂O₄)₃·10H₂O) also adopts the P21/c space group, with Ce³⁺ in a 9-coordinate environment (three oxalate ligands and six water molecules) .
- Ytterbium(III) oxalate decahydrate shares structural similarities but may exhibit shorter metal-oxygen bonds due to Yb³⁺’s smaller ionic radius (0.985 Å vs. 1.032 Å for La³⁺), influencing lattice parameters .
Thermal Decomposition Behavior
Thermal decomposition of lanthanide oxalates typically involves dehydration followed by oxalate thermolysis. Key differences include:
Ytterbium’s decomposition pathway is marked by intermediate hydrate formation (e.g., hexahydrate), similar to yttrium oxalate but distinct from lanthanum oxalate, which lacks stable intermediates .
Research Challenges and Opportunities
Conflicting reports on intermediate hydrates (e.g., in yttrium oxalate) highlight the need for advanced characterization techniques like 3D electron diffraction (3D ED) to resolve structural ambiguities . Additionally, tailoring decomposition conditions to optimize Yb₂O₃ particle size and purity remains a focus for industrial applications .
Biological Activity
Ytterbium(III) oxalate decahydrate, with the chemical formula , is a compound of increasing interest in various scientific fields, particularly in materials science and analytical chemistry. This article explores its biological activity, including its potential applications and effects on living organisms, supported by recent research findings.
Ytterbium(III) oxalate can be synthesized through various methods, including homogeneous precipitation using oxalic acid and lanthanide nitrates. The synthesis typically involves heating a solution of oxamic acid mixed with Yb(NO₃)₃·6H₂O. The thermal behavior of the compound shows that it can exist in various hydrated forms, which affects its solubility and stability under different conditions .
Antimicrobial Properties
Research has indicated that lanthanide compounds, including ytterbium(III) oxalate, exhibit antimicrobial properties. A study highlighted the use of Yb(III) as an analytical reagent for sulfite determination, which also suggested potential antibacterial effects due to its ability to form complexes with various biological molecules . The low toxicity of ytterbium compounds makes them attractive for biomedical applications, particularly in antimicrobial formulations.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of ytterbium compounds have been studied in various cell lines. For instance, a comparative study on lanthanide oxalates indicated that certain derivatives could inhibit cell proliferation in cancer cell lines such as HeLa and A549. The IC₅₀ values for these compounds were found to be in the range of 200-300 µg/mL, suggesting moderate antiproliferative activity .
Case Studies
- Sulfite Detection : Ytterbium(III) was utilized in a method for sulfite detection in wine samples. The method demonstrated high sensitivity and selectivity, indicating that ytterbium compounds can be effectively used in food safety applications .
- Antibacterial Activity : A study investigating the antibacterial properties of lanthanide oxalates found that Yb(III) exhibited significant activity against E. coli and Staphylococcus aureus, showcasing its potential as an alternative to traditional antibiotics amid rising antibiotic resistance .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthesis methods for Ytterbium(III) Oxalate Decahydrate, and how can purity be ensured?
this compound is typically synthesized by reacting ytterbium salts (e.g., nitrate or chloride) with oxalic acid under controlled pH and temperature. A common approach involves dissolving Yb(NO₃)₃·xH₂O in deionized water, adding oxalic acid (H₂C₂O₄) dropwise to precipitate the oxalate complex, and filtering the product after aging. Purity (≥99.99% REO) is achieved using high-purity precursors and repeated recrystallization . Characterization via inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) ensures stoichiometric and structural integrity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- XRD : To verify crystalline structure and compare with reference patterns (e.g., monoclinic system with space group P2₁/c) .
- Thermogravimetric Analysis (TGA) : To confirm decahydrate composition by observing mass loss steps corresponding to water (25–150°C) and oxalate decomposition (300–500°C) .
- FTIR Spectroscopy : To identify oxalate ligand vibrations (e.g., C=O stretching at 1600–1700 cm⁻¹) .
Q. How can researchers address discrepancies in reported thermal decomposition profiles for this compound?
Variations in decomposition temperatures (e.g., 300–500°C) may arise from differences in sample purity, heating rate, or atmospheric conditions (e.g., inert vs. oxidizing). To resolve contradictions, standardize experimental parameters and cross-validate using differential scanning calorimetry (DSC) coupled with TGA. High-purity samples (≥99.99% REO) minimize impurity-driven deviations .
Advanced Research Questions
Q. What strategies optimize this compound for photoluminescence studies in coordination chemistry?
The compound’s potential as a precursor for luminescent materials relies on its ability to form stable Yb³⁺ complexes. Annealing the oxalate at 600–800°C under reducing conditions produces Yb₂O₃ nanoparticles with controlled oxygen vacancies, enhancing photoluminescence. Doping with Er³⁺ or Eu³⁺ (via co-precipitation) enables tunable emission spectra .
Q. How does the hydration state impact the reactivity of Ytterbium(III) Oxalate in catalytic applications?
The decahydrate form provides a templating effect during calcination, influencing pore structure and surface area of derived Yb₂O₃ catalysts. Comparative studies with lower hydrates (e.g., trihydrate) reveal that the decahydrate’s higher water content delays crystallization, yielding more active surfaces for CO₂ reduction or methane oxidation .
Q. What experimental designs mitigate challenges in studying Ytterbium(III) Oxalate’s coordination with biomolecules?
UV-vis titration under physiological pH (7.4) is used to monitor ligand exchange dynamics. For example, competitive binding studies with DNA (e.g., herring sperm DNA) require maintaining ionic strength (e.g., 0.1 M NaCl) to avoid nonspecific interactions. Molar ratio methods (e.g., Job’s plot) determine stoichiometry, while circular dichroism (CD) probes conformational changes in biomolecules .
Q. How can researchers reconcile conflicting solubility data for Ytterbium(III) Oxalate in aqueous vs. organic solvents?
Contradictions often stem from solvent polarity and hydration effects. Systematic solubility studies in mixed solvents (e.g., water-DMF) using gravimetric analysis reveal that solubility decreases with organic solvent content due to reduced dielectric constant. Preferential solvation parameters derived from UV-vis spectroscopy clarify these trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
